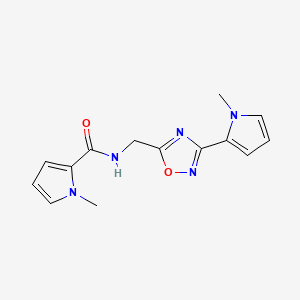

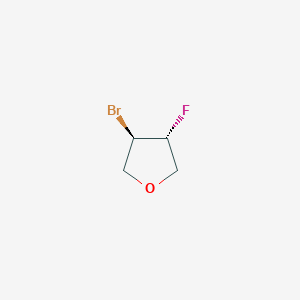

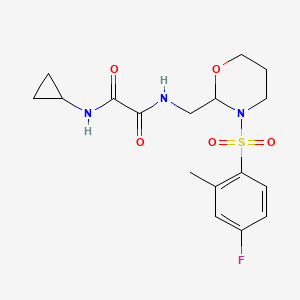

![molecular formula C17H15N3O4S2 B2411845 4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole CAS No. 2034341-81-4](/img/structure/B2411845.png)

4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there isn’t specific information on the synthesis of “4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole”, there are related compounds that have been synthesized. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed and synthesized via a Pd - catalyzed C-N cross - coupling .科学的研究の応用

Synthesis and Biological Activity

Compounds containing the thiadiazole moiety have been synthesized for their potential as antiulcer agents, though they have shown varying degrees of effectiveness. One study explored the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position with thiadiazole derivatives, aiming at antisecretory and cytoprotective properties against ulcers. Despite not displaying significant antisecretory activity, some compounds demonstrated good cytoprotective properties in ethanol and HCl-induced ulcer models (Starrett et al., 1989).

Electrochromic Materials

Thiadiazole derivatives have been employed in the development of electrochromic materials. For instance, thiadiazolo[3,4-c]pyridine has been used as a novel electron acceptor in donor-acceptor-type conjugated polymers, showing promise for electrochromic applications due to its favorable redox activity and stability. A specific polymer demonstrated high coloration efficiency and very fast switching times, indicating the potential of thiadiazole derivatives in advanced electrochromic devices (Ming et al., 2015).

Antimicrobial and Antitumor Agents

Research has also been conducted on heterocyclic compounds based on the thiadiazole ring for their antimicrobial and antitumor activities. For example, new heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their antimicrobial properties and cytotoxic activities against various cancer cell lines, highlighting the therapeutic potential of these compounds in medical research (Hafez et al., 2017).

Carbonic Anhydrase Inhibitors

Benzolamide-like derivatives incorporating thiadiazole structures have shown strong inhibitory effects on carbonic anhydrase isozymes, which play crucial roles in various physiological processes. Such compounds could be used in developing diagnostic tools or therapeutic agents targeting diseases associated with carbonic anhydrase activity (Supuran et al., 1998).

Photovoltaic Studies

Dicopper(I) complexes incorporating acetylide-functionalized pyridinyl-based ligands with thiadiazole units have been synthesized and studied for their application in photovoltaics. These complexes exhibit moderate power conversion efficiency in dye-sensitized solar cells, suggesting their utility in the development of renewable energy technologies (Jayapal et al., 2018).

特性

IUPAC Name |

4-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]sulfonyl-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S2/c21-26(22,16-3-1-2-13-17(16)19-25-18-13)20-7-6-12(9-20)11-4-5-14-15(8-11)24-10-23-14/h1-5,8,12H,6-7,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVGZLFEAUPWAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC5=NSN=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

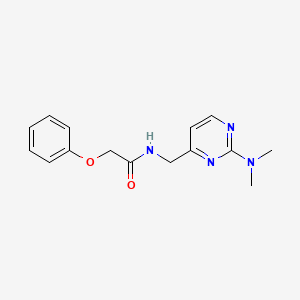

![8,9,10,11-tetrahydropyrido[2',3':4,5]pyrimido[1,2-a]azepin-5(7H)-one](/img/structure/B2411762.png)

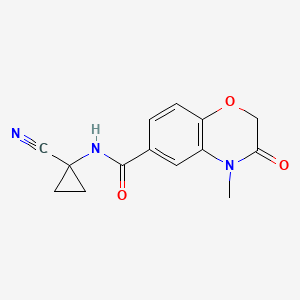

![N-(3-(3-methylisoxazol-5-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2411765.png)

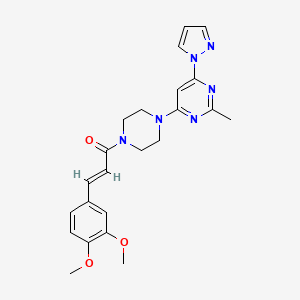

![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone](/img/structure/B2411771.png)

![4-bromo-N-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2411774.png)

![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone](/img/structure/B2411779.png)